
1-Cyanomethyl-2-(N-(1-carboxy-2-phenylethyl))iminopyrrolidine hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyanomethyl-2-(N-(1-carboxy-2-phenylethyl))iminopyrrolidine hydrate is a complex organic compound with the molecular formula C15H17N3O2. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyanomethyl-2-(N-(1-carboxy-2-phenylethyl))iminopyrrolidine hydrate typically involves multi-step organic reactions. One common approach is the reaction of pyrrolidine derivatives with cyanomethyl and carboxy-phenylethyl groups under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyanomethyl-2-(N-(1-carboxy-2-phenylethyl))iminopyrrolidine hydrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyanomethyl-2-(N-(1-carboxy-2-phenylethyl))iminopyrrolidine hydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Cyanomethyl-2-(N-(1-carboxy-2-phenylethyl))iminopyrrolidine hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-dione: Contains two carbonyl groups, making it more reactive.
Prolinol: A hydroxylated pyrrolidine derivative with distinct biological activity.
Uniqueness
1-Cyanomethyl-2-(N-(1-carboxy-2-phenylethyl))iminopyrrolidine hydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
91417-78-6 |
|---|---|
Molekularformel |
C15H19N3O3 |
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
2-[[1-(cyanomethyl)pyrrolidin-2-ylidene]amino]-3-phenylpropanoic acid;hydrate |
InChI |
InChI=1S/C15H17N3O2.H2O/c16-8-10-18-9-4-7-14(18)17-13(15(19)20)11-12-5-2-1-3-6-12;/h1-3,5-6,13H,4,7,9-11H2,(H,19,20);1H2 |
InChI-Schlüssel |
QHOOBIFBRLBIGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=NC(CC2=CC=CC=C2)C(=O)O)N(C1)CC#N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


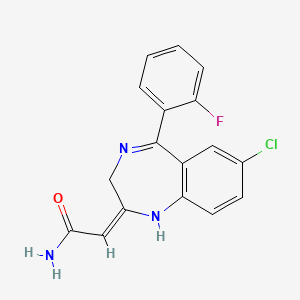
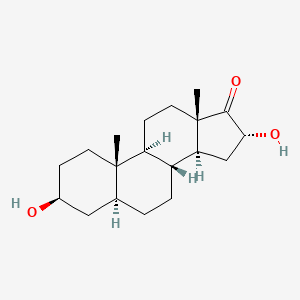
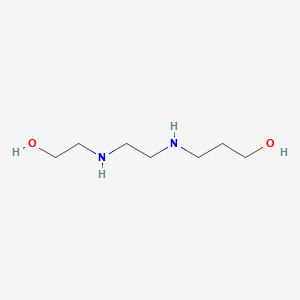

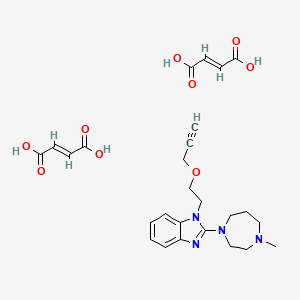
![(4S)-1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one](/img/structure/B15190896.png)
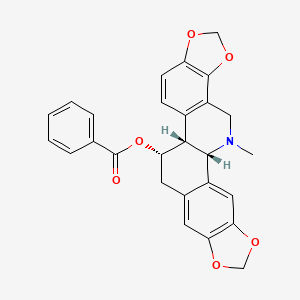
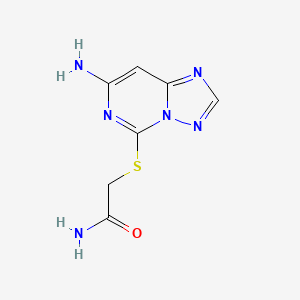
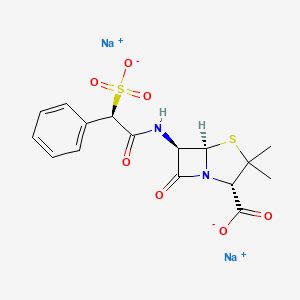

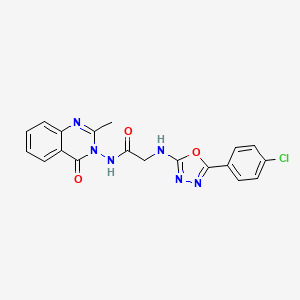
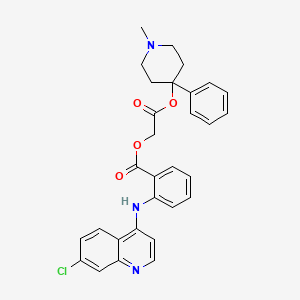
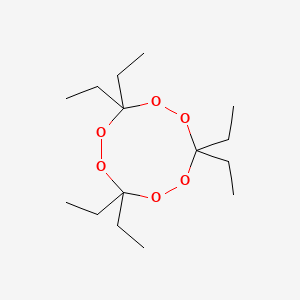
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide](/img/structure/B15190961.png)
